2-(1,3-diethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
2-(1,3-diethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, commonly known as DMXAA, is a synthetic compound that has been researched for its potential use in cancer treatment. Its unique chemical structure and mechanism of action make it a promising candidate for further investigation.
Mechanism of Action
DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that regulate immune responses. Specifically, DMXAA activates the production of interferon-alpha, which has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
DMXAA has been shown to have a wide range of biochemical and physiological effects. It can induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It can also cause the dilation of blood vessels, which can increase blood flow to tumors and enhance the effectiveness of other cancer treatments.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMXAA is its ability to induce tumor regression in various types of cancer. It has also been shown to enhance the effectiveness of other cancer treatments. However, there are limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of DMXAA, which can affect the reproducibility of experiments.
Future Directions
There are many potential future directions for research on DMXAA. One area of interest is its use in combination with other cancer treatments, such as immunotherapy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections. Overall, DMXAA is a promising compound that has the potential to make a significant impact on cancer treatment.
Scientific Research Applications
DMXAA has been extensively researched for its potential use in cancer treatment. Studies have shown that it can induce tumor regression in various types of cancer, including lung, colon, and breast cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(1,3-diethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-4-20-15(17(23)21(5-2)18(20)24)12-16(22)19-11-10-13-6-8-14(25-3)9-7-13/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMIERBLRRJUSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(=O)N(C1=O)CC)CC(=O)NCCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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